[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13444975
InChI: InChI=1S/C17H27N3O2/c1-19(12-16-8-5-10-20(13-16)11-9-18)17(21)22-14-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-14,18H2,1H3
SMILES: CN(CC1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2
Molecular Formula: C17H27N3O2
Molecular Weight: 305.4 g/mol

[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13444975

Molecular Formula: C17H27N3O2

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester -

Specification

Molecular Formula C17H27N3O2
Molecular Weight 305.4 g/mol
IUPAC Name benzyl N-[[1-(2-aminoethyl)piperidin-3-yl]methyl]-N-methylcarbamate
Standard InChI InChI=1S/C17H27N3O2/c1-19(12-16-8-5-10-20(13-16)11-9-18)17(21)22-14-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-14,18H2,1H3
Standard InChI Key LPJBHNSZMSPYGH-UHFFFAOYSA-N
SMILES CN(CC1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2
Canonical SMILES CN(CC1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Characterization and Structural Features

Molecular Architecture

The compound’s IUPAC name, benzyl N-[[1-(2-aminoethyl)piperidin-3-yl]methyl]-N-methylcarbamate, reflects its three key components:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle that contributes to conformational flexibility and receptor-binding potential.

  • Aminoethyl side chain: A primary amine (NH2-\text{NH}_2) attached via an ethyl linker, enhancing solubility and enabling hydrogen-bonding interactions.

  • Benzyl carbamate: A methyl-substituted carbamate group esterified to a benzyl moiety, which modulates lipophilicity and metabolic stability .

The stereochemistry of the piperidine ring (e.g., R-configuration at the 3-position) influences its biological activity, as seen in related compounds .

Synthesis and Purification

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Piperidine functionalization: Introduction of the aminoethyl group via nucleophilic substitution or reductive amination.

  • Carbamate formation: Reaction of the secondary amine with benzyl chloroformate in the presence of a base like triethylamine.

  • Methylation: Selective methylation of the carbamate nitrogen using methyl iodide or dimethyl sulfate.

Optimized conditions (e.g., anhydrous N,N\text{N,N}-dimethylformamide at 0–25°C) yield 68–75% purity, with chromatography (silica gel, ethyl acetate/cyclohexane) achieving >95% purity.

Stability and Reactivity

Degradation Pathways

The compound undergoes:

  • Hydrolysis: Cleavage of the carbamate ester in aqueous media, accelerated by acidic or alkaline conditions.

  • Oxidation: Degradation of the aminoethyl group under oxidative stress, forming imine byproducts.

Comparative Analysis with Structural Analogs

Feature[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl esterAlogliptin (DPP-IV inhibitor) Neuroactive carbamates
Core structurePiperidine-carbamatePyrimidine-carbamatePiperazine-carbamate
Key substituentsAminoethyl, benzyl esterCyanobenzylNitrobenzyl
Biological targetSigma receptors (putative) DPP-IV enzyme Sigma-1 receptors
Therapeutic areaNeuropathic pain, antimicrobialDiabetesChronic pain

This compound’s aminoethyl group distinguishes it from diabetes-focused analogs like alogliptin, suggesting a broader pharmacological profile .

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